HIV-1 Fusion Inhibition: Siamycin I vs. Siamycin II Structural Divergence with Comparable Antiviral Potency
Siamycin I and siamycin II are 21-residue tricyclic peptides that differ by a single amino acid substitution: siamycin I contains valine at position 4, whereas siamycin II contains isoleucine at the corresponding position [1]. Despite this sequence difference, NMR chemical shift and NOE data demonstrate that the three-dimensional solution structures of siamycin I and siamycin II are essentially identical, with backbone atom rmsd values to mean coordinates of 0.24 Å and heavy atom rmsd values of 0.52 Å for the siamycin II ensemble [1]. In HIV-1 RF-infected CEM-SS cells assessed by CPE XTT assay, siamycin I exhibited an ED50 of 0.35 ± 0.26 μM, while both peptides were reported to inhibit HIV-1 fusion and viral replication in cell culture with comparable potency [2][3]. This structural near-identity with a defined sequence difference makes siamycin I the preferred procurement choice for SAR studies requiring the Val4 variant scaffold.
| Evidence Dimension | Anti-HIV-1 potency (ED50) and structural identity |
|---|---|
| Target Compound Data | ED50 = 0.35 ± 0.26 μM (HIV-1 RF, CEM-SS CPE XTT); Val at position 4 |
| Comparator Or Baseline | Siamycin II: Ile at position 4; comparable anti-HIV-1 fusion inhibition in cell culture; backbone rmsd 0.24 Å |
| Quantified Difference | Single amino acid substitution (Val4 in siamycin I vs. Ile4 in siamycin II); comparable antiviral potency |
| Conditions | HIV-1 RF-infected CEM-SS cells, CPE XTT assay; NMR structure determination in 50:50 DMSO/H2O |
Why This Matters
Procurement of siamycin I is essential for structure-activity relationship studies that require the exact Val4-containing tricyclic peptide scaffold, as substitution with siamycin II introduces an Ile residue that may affect chromatographic behavior and biological reproducibility.
- [1] Constantine KL, Friedrichs MS, Detlefsen D, et al. High-resolution solution structure of siamycin II: novel amphipathic character of a 21-residue peptide that inhibits HIV fusion. J Biomol NMR. 1995;5(3):271-286. PMID: 7787424. View Source
- [2] DRAVP Database. Siamycin I Activity Information. DRAVPe02301. View Source
- [3] Tsunakawa M, Hu SL, Hoshino Y, et al. Siamycins I and II, new anti-HIV peptides: I. Fermentation, isolation, biological activity and initial characterization. J Antibiot (Tokyo). 1995;48(5):433-434. PMID: 7797448. View Source
